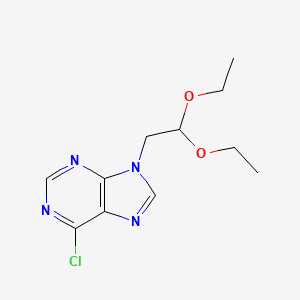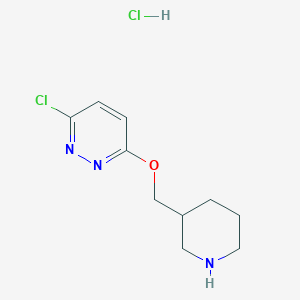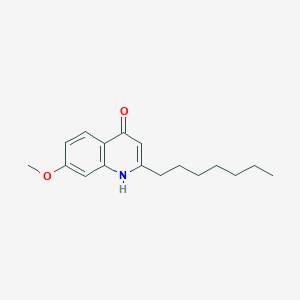
6-chloro-9-(2,2-diethoxyethyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-9-(2,2-diethoxyethyl)-9H-purine is a chemical compound with the molecular formula C11H16ClN5O2 and a molecular weight of 285.733 g/mol . This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine typically involves the alkylation of 6-chloropurine with bromoacetaldehyde diethyl acetal . The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Starting Material: 6-chloropurine
Reagent: Bromoacetaldehyde diethyl acetal
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-9-(2,2-diethoxyethyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, often with a base such as potassium carbonate to facilitate the reaction.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an N6-substituted purine derivative, while substitution with a thiol would yield a thioether derivative .
Applications De Recherche Scientifique
6-chloro-9-(2,2-diethoxyethyl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives, which can be used in various chemical studies.
Biology: The compound and its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding and other interactions that are crucial for its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloropurine: A simpler compound with a similar structure but without the diethoxyethyl group.
2-amino-6-chloropurine: Similar to 6-chloropurine but with an amino group at the 2-position.
Uniqueness
6-chloro-9-(2,2-diethoxyethyl)-9H-purine is unique due to the presence of the diethoxyethyl group at the 9-position. This modification can significantly alter its chemical properties and biological activity compared to simpler purine derivatives. The diethoxyethyl group can enhance the compound’s solubility and potentially improve its interaction with biological targets.
Propriétés
Numéro CAS |
39853-90-2 |
|---|---|
Formule moléculaire |
C11H15ClN4O2 |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
6-chloro-9-(2,2-diethoxyethyl)purine |
InChI |
InChI=1S/C11H15ClN4O2/c1-3-17-8(18-4-2)5-16-7-15-9-10(12)13-6-14-11(9)16/h6-8H,3-5H2,1-2H3 |
Clé InChI |
NZZOAFBEXOEXIC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN1C=NC2=C1N=CN=C2Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)

![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)

![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)

